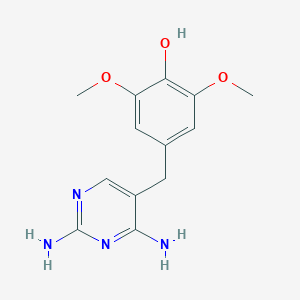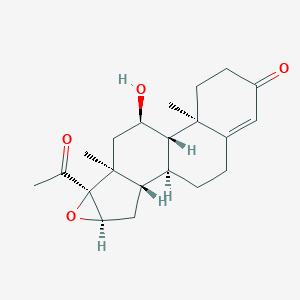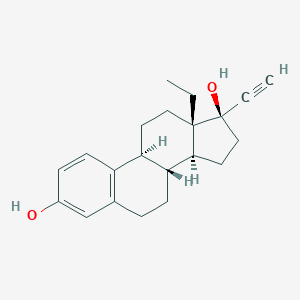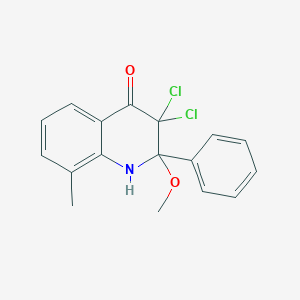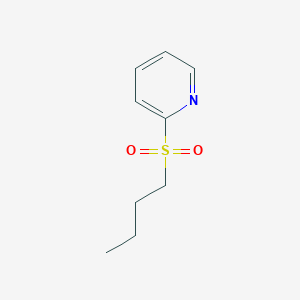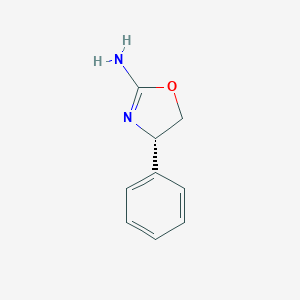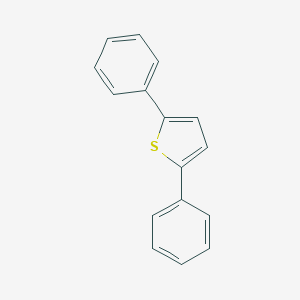
2,5-二苯基噻吩
描述
2,5-Diphenylthiophene is an organic sulfur compound and a derivative from ethylbenzene and sulfur .
Synthesis Analysis
The synthesis of 2,5-Diphenylthiophene involves a one-pot Sonogashira–Glaser cyclization sequence . This method uses a single Pd/Cu-catalyst system and easily available, stable starting materials, resulting in a concise and highly efficient route for the synthesis of the title compounds .Molecular Structure Analysis
The molecular structure of 2,5-Diphenylthiophene can be viewed using Java or Javascript . The theoretical electronic structure and transport properties of 2,5-Diphenylthiophene have been calculated from high-level Density functional theory (DFT) using B3LYP method with LANL2DZ basis set .Physical And Chemical Properties Analysis
2,5-Diphenylthiophene has a molecular weight of 236.3 g/mol . It has a XLogP3-AA of 4.9, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . It has a topological polar surface area of 28.2 Ų . It appears as a white to almost white powder to crystal .科学研究应用
Elicitation in Plant Cultures
2,5-Diphenylthiophene: has been studied for its elicitation effects on plant cultures. In particular, it has been used to investigate the production of secondary metabolites like cis–trans-nepetalactone and rosmarinic acid in Nepeta species. The compound, referred to as DOVF15, showed potential in modulating the content of these metabolites in shoot cultures, which could be significant for enhancing the medicinal properties of these plants .
Organic Electronics
The structural properties of 2,5-Diphenylthiophene make it a candidate for use in organic electronics. Its ability to form saddle-shaped macrocycles through Ni-mediated coupling has been explored. These macrocycles have potential applications in the design of molecular devices based on twisted π-conjugated systems .
Synthesis of Novel Compounds
2,5-Diphenylthiophene: serves as a building block for synthesizing novel compounds. Researchers have developed methodologies for creating derivatives of this compound through environmentally friendly one-pot tandem reaction processes. These derivatives could have various applications, including the development of new pharmaceuticals .
Optical Materials
The optical properties of 2,5-Diphenylthiophene derivatives are of interest for the development of new optical materials. The synthesis process and the resulting compounds’ properties could lead to advancements in materials science, particularly in areas requiring specific light absorption and emission characteristics .
Supramolecular Chemistry
The unique structure of 2,5-Diphenylthiophene -based macrocycles lends itself to the field of supramolecular chemistry. These structures can be used to create complex architectures with specific functions, which could be utilized in sensors, catalysts, or drug delivery systems .
Pharmacological Research
Due to its impact on secondary metabolite production in plant species, 2,5-Diphenylthiophene has implications for pharmacological research. By influencing the levels of compounds like nepetalactone and rosmarinic acid, it could play a role in developing new treatments for various health conditions .
Material Science
The ability of 2,5-Diphenylthiophene to form different macrocyclic structures makes it a subject of interest in material science. These structures could be key in developing new materials with desired mechanical, electrical, or thermal properties .
Environmental Chemistry
The synthesis of 2,5-Diphenylthiophene derivatives using green chemistry principles highlights its role in environmental chemistry. By employing eco-friendly synthesis methods, researchers can minimize the environmental impact while exploring the compound’s applications .
未来方向
2,5-Diphenylthiophene has been used in the synthesis of new light-emitting copolymers . It has also been used in the study of the effect of nonconjugation on polymeric and photophysical properties of thiophene-containing polymers . These studies suggest that 2,5-Diphenylthiophene has potential applications in the field of materials science .
属性
IUPAC Name |
2,5-diphenylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12S/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKZNRABKQDKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162736 | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diphenylthiophene | |
CAS RN |
1445-78-9 | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,5-Diphenylthiophene?
A1: 2,5-Diphenylthiophene has the molecular formula C16H12S and a molecular weight of 236.33 g/mol.
Q2: What spectroscopic data is available for 2,5-Diphenylthiophene?
A2: Several studies employ techniques like Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and mass spectrometry to characterize 2,5-Diphenylthiophene. [, , , , ] For instance, researchers used 13C-labelled 2,5-diphenylthiophenes to investigate carbon skeletal rearrangements in the molecule under electron-impact mass spectrometry. []
Q3: How does the structure of 2,5-Diphenylthiophene influence its material properties?
A3: The presence of the rigid, planar thiophene ring flanked by two phenyl groups contributes to 2,5-Diphenylthiophene's optoelectronic properties. This structure also influences its self-assembly behavior, leading to the formation of interesting morphologies like polygonal cylinder phases in bolaamphiphilic derivatives. []
Q4: What is the thermal stability of 2,5-Diphenylthiophene and its derivatives?
A4: Polymers incorporating 2,5-Diphenylthiophene moieties, like poly(3-phenylthiophene), exhibit significant thermal stability, with considerable weight loss observed only above 450°C. []
Q5: What are the potential applications of 2,5-Diphenylthiophene in organic electronics?
A5: 2,5-Diphenylthiophene derivatives show promise as components in organic light-emitting diodes (OLEDs) due to their fluorescence properties and ability to form stable thin films. [, , ]
Q6: Can 2,5-Diphenylthiophene be used in sensing applications?
A6: Yes, copolymers containing 2,5-Diphenylthiophene units have shown potential as colorimetric sensors for iodide anions. []
Q7: How is computational chemistry used to understand the properties of 2,5-Diphenylthiophene?
A7: Density functional theory (DFT) calculations are used to predict molecular geometries, electronic structures, and transport properties of 2,5-Diphenylthiophene and its derivatives. [, , ] Researchers also employ Time-Dependent DFT (TD-DFT) to study excited-state dynamics and interpret resonance-enhanced femtosecond stimulated Raman spectroscopy data. []
Q8: Are there any QSAR models developed for 2,5-Diphenylthiophene derivatives?
A8: While specific QSAR models for 2,5-Diphenylthiophene derivatives are not explicitly mentioned in the provided research, the impact of structural modifications on electronic and photophysical properties is explored, paving the way for future QSAR studies. [, ]
Q9: How does 2,5-Diphenylthiophene react with diphenyliodonium triflate?
A9: The reaction of 2,5-Diphenylthiophene with diphenyliodonium triflate in the presence of a copper catalyst leads to double phenylation, yielding 2,3,5,6-tetraphenylthiophene. This reaction proceeds via S-phenylation, forming a 1-phenylthiophenium triflate intermediate. []
Q10: Can 2,5-Diphenylthiophene undergo oxidation reactions?
A10: Yes, 2,5-Diphenylthiophene can be oxidized to its corresponding sulfoxide and sulfone derivatives. The oxidation process influences the aromaticity and planarity of the thiophene ring. [, ] Interestingly, 2,5-diphenylthiophene-1-oxide can undergo an unexpected dimerization reaction. [, ]
Q11: How does the reactivity of 2,5-Diphenylthiophene compare to that of furans?
A11: 2,5-Diphenylfuran reacts with trithiazyl trichloride to form 5-benzoyl-3-phenylisothiazole, while 2,5-Diphenylthiophene yields the same product at a much slower rate, likely due to a difference in reaction mechanisms. []
Q12: Are there specific formulation strategies for 2,5-Diphenylthiophene and its derivatives?
A13: Formulation strategies depend on the specific application. For instance, in OLED devices, 2,5-Diphenylthiophene derivatives might be incorporated into polymer matrices or deposited as thin films to enhance their performance and stability. [, ]
Q13: What are some key milestones in the research of 2,5-Diphenylthiophene and its derivatives?
A16: Key milestones include the development of efficient synthetic routes for 2,5-Diphenylthiophene and its derivatives, [, ] the understanding of its electronic and photophysical properties, [, , ] and its incorporation into functional materials for applications like OLEDs and sensors. [, , , ]
Q14: What are some examples of cross-disciplinary research involving 2,5-Diphenylthiophene?
A17: The study of 2,5-Diphenylthiophene and its derivatives draws upon expertise from synthetic organic chemistry, materials science, computational chemistry, and device engineering. [, , , , , ] This interdisciplinary approach is crucial for advancing its applications in various fields.
Q15: How does the aromaticity of the thiophene ring in 2,5-diphenylthiophene compare to its sulfoxide and sulfone derivatives?
A18: The thiophene ring in 2,5-diphenylthiophene exhibits a higher degree of aromaticity than its sulfone derivative but lower aromaticity compared to the parent thiophene. Interestingly, despite its non-planar structure, the thiophene ring in the sulfoxide derivative retains some degree of aromaticity. []
Q16: What are the advantages of using a one-pot synthesis for 2,5-diphenylthiophene and its derivatives?
A19: One-pot synthetic strategies, like those utilizing methylene ketones, offer advantages such as reduced reaction time, simplified purification procedures, and minimized waste generation. [, ]
Q17: How does the length of the lateral alkyl chain in bolaamphiphilic 2,5-diphenylthiophene derivatives affect their self-assembly?
A20: Increasing the length of the alkyl chain in these molecules leads to the formation of different columnar phases with varying symmetries, transitioning from square to pentagonal and hexagonal cross-sections. []
Q18: Why is the retention of the halogen atom in the silver-catalyzed thiocyanation of haloalkynes significant?
A21: The retained halogen atom allows for further functionalization of the resulting (Z)-vinyl thiocyanate derivatives, leading to the synthesis of diverse compounds like 2,5-diphenylthiophene, thiazol-2-amines, and trifluoromethyl sulfides. []
Q19: What insights were gained from the study of 2,5-diphenylthiophene using resonance-enhanced femtosecond stimulated Raman spectroscopy?
A22: This technique provided valuable information about the dynamics of 2,5-diphenylthiophene in its higher-lying electronic states, revealing significant displacements in the upper potential energy surface along specific vibrational modes. These findings offer crucial insights into the excited-state behavior of the molecule. []
Q20: How do the electronic spectra of thiophene/phenylene co-oligomers, including 2,5-diphenylthiophene, differ from those of oligothiophenes and oligophenylenes?
A23: The electronic spectra of these co-oligomers are influenced by both the molecular size and the arrangement of thiophene and phenylene units within the molecule, leading to variations in their absorption and emission properties compared to the individual oligomers. []
Q21: What are the elicitation effects of 2,5-diphenylthiophene on shoot cultures of Nepeta species?
A24: The addition of 2,5-diphenylthiophene to the culture medium of Nepeta pannonica and N. cataria influenced the production of rosmarinic acid, suggesting its potential as an elicitor for secondary metabolite production in these plant species. []
Q22: What is the significance of the carbon skeletal rearrangements observed in 2,5-diphenylthiophene under electron impact mass spectrometry?
A25: These rearrangements indicate a degree of bond flexibility and dynamic behavior within the molecule under specific conditions, providing insights into its fragmentation pathways and potential for isomerization. []
Q23: How do the photophysical properties of conjugated and partially conjugated 2,5-diphenylthiophene-containing polymers differ?
A26: Fully conjugated polymers exhibit higher quantum efficiencies, glass transition temperatures, and thermal stability due to their rigid, planar structures. In contrast, partially conjugated polymers show enhanced solubility and improved performance in PLED devices. []
Q24: Why is 2,5-diphenylthiophene considered a non-photodynamic phototoxic compound?
A27: Unlike traditional photodynamic compounds, 2,5-diphenylthiophene exhibits phototoxicity in the absence of oxygen, suggesting a different mechanism of action. [, ]
Q25: How do the properties of 3,6-(dithiophen-2-yl)benzene compare to 2,5-diphenylthiophene in molecular electronics?
A28: 3,6-(dithiophen-2-yl)benzene displays superior electron transport properties compared to 2,5-diphenylthiophene when integrated into molecular devices with zigzag graphene nanoribbon electrodes. []
Q26: What is the role of the tetraphenylthiophene unit in the properties of polyamides and polyimides?
A29: The incorporation of this unit enhances the solubility of the resulting polymers in organic solvents while maintaining high glass transition temperatures and good thermal stability, making them suitable for high-performance applications. [, ]
Q27: Why is the study of thiophene S-oxides, including 2,5-diphenylthiophene-1-oxide, significant?
A30: Thiophene S-oxides are reactive intermediates with potential applications in organic synthesis. Their study provides valuable insights into the oxidation chemistry of thiophenes and the influence of sulfur oxidation on the properties of these heterocycles. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)




![Tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate](/img/structure/B121798.png)
